molecular formula C17H20O5 B4735324 methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B4735324
M. Wt: 304.34 g/mol
InChI Key: YEYGRERVEUNNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (CAS: 706766-10-1) is a synthetic coumarin derivative with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.342 g/mol . Its structure comprises a 2H-chromen-2-one core substituted at position 3 with a methyl acetate group, at position 4 with a methyl group, and at position 7 with a butoxy chain. This compound belongs to the coumarin family, a class of benzopyrones known for diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 2-(7-butoxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-4-5-8-21-12-6-7-13-11(2)14(10-16(18)20-3)17(19)22-15(13)9-12/h6-7,9H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYGRERVEUNNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Positional Isomerism and Functional Groups

  • Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate (CAS: 306321-73-3): Substituents: Propyl group at position 3, methyl at position 4, and methoxyacetate at position 7. Key Difference: The acetate group is linked via an ether bond (Oxyacetate) at position 7 instead of a direct ester at position 3.
  • Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate :

    • Substituents: Hydroxyl group at position 7 and acetate at position 4.
    • Key Difference: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility but limiting membrane permeability. Crystallographic studies reveal O–H···O interactions stabilizing its lattice .
  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate :

    • Substituents: Ethyl ester and oxyacetate at position 6.
    • Key Difference: The ethyl ester may slow hydrolysis compared to methyl esters, prolonging bioavailability. Position 6 substitution could redirect biological activity toward different targets .

Alkoxy Chain Modifications

  • Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Substituents: 3-Fluorobenzyloxy group at position 7. Fluorine’s electron-withdrawing effect may also alter reactivity in electrophilic substitutions .
  • 5-Methoxy-8,8-dimethyl-4-phenyl-2H,8H,9H,10H-pyrano[2,3-h]chromen-2-one: Substituents: Methoxy at position 5 and a fused pyran ring. Key Difference: The fused ring system increases rigidity and planarity, which could improve intercalation with DNA or aromatic protein residues .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Substituents (Positions) logP (Predicted) Key Features
Target Compound C₁₇H₂₀O₅ 3-Acetate, 4-Me, 7-Butoxy 3.2 High lipophilicity; suitable for lipid-rich environments.
Methyl [(4-Me-2-oxo-3-Pr-7-oxy)acetate] C₁₆H₁₈O₅ 3-Pr, 4-Me, 7-Oxyacetate 2.8 Ether linkage reduces ester hydrolysis susceptibility.
Methyl 2-(7-OH-2-oxo-4-yl)acetate C₁₂H₁₀O₅ 4-Acetate, 7-OH 1.5 Polar; prone to phase II metabolism (e.g., glucuronidation).
Ethyl 2-(6-oxy-2-oxo)acetate C₁₃H₁₂O₅ 6-Oxyacetate, ethyl ester 2.5 Slower ester hydrolysis than methyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.